(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate Beta-D-Glucose, also known as glucose or b-dextrose, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Beta-D-Glucose is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-D-Glucose has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-D-glucose is primarily located in the cytoplasm. Beta-D-Glucose exists in all eukaryotes, ranging from yeast to humans. Beta-D-Glucose participates in a number of enzymatic reactions. In particular, Beta-D-Glucose can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme aldose 1-epimerase. Furthermore, Beta-D-Glucose can be converted into Beta-D-glucose 6-phosphate through its interaction with the enzyme hexokinase-2. Furthermore, Beta-D-Glucose can be biosynthesized from Alpha-D-glucose through the action of the enzyme aldose 1-epimerase. Finally, Beta-D-Glucose can be converted into Beta-D-glucose 6-phosphate; which is mediated by the enzyme hexokinase-2. In humans, Beta-D-glucose is involved in the gluconeogenesis pathway, the glycolysis pathway, the trehalose degradation pathway, and the glycogenosis, type ic pathway. Beta-D-Glucose is also involved in several metabolic disorders, some of which include the glycogen storage disease type 1A (GSD1a) or von gierke disease pathway, the glycogenosis, type ia. von gierke disease pathway, the glycogenosis, type vii. tarui disease pathway, and fructose-1, 6-diphosphatase deficiency. Outside of the human body, Beta-D-glucose can be found in papaya. This makes Beta-D-glucose a potential biomarker for the consumption of this food product.
Beta-D-glucose is d-Glucopyranose with beta configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-glucose.
Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.
Brand Name: Vulcanchem
CAS No.: 136937-03-6
VCID: VC21304635
InChI: InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1
SMILES: C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate

CAS No.: 136937-03-6

Cat. No.: VC21304635

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate - 136937-03-6

Specification

CAS No. 136937-03-6
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Standard InChI InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1
Standard InChI Key WQZGKKKJIJFFOK-VFUOTHLCSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
SMILES C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Melting Point 83 °C

Introduction

Chemical Structure and Identification

(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate is a salt formed by the combination of two distinct chemical entities: the diamine (2S,2'S)-2,2'-bipyrrolidine and (2S,3S)-2,3-dihydroxysuccinic acid, commonly known as D-tartaric acid. This combination creates a stable salt with well-defined stereochemistry at multiple centers. The compound possesses four stereogenic centers in total – two from the bipyrrolidine component and two from the tartrate counterion – all with defined absolute configurations that contribute to its specific chemical and physical properties. The precise stereochemical configuration is essential for its applications in asymmetric synthesis and chiral catalysis.

The compound is also known by the alias "(S,S)-2,2′-Bipyrrolidine D-tartrate trihydrate," indicating that it often includes three water molecules in its crystalline form . This hydration state can influence its solubility characteristics and physical properties, which are important considerations for its practical applications in both research and industrial settings.

Identification Parameters

The key identification parameters for this compound are summarized in the following table:

ParameterValue
CAS Number136937-03-6
Molecular FormulaC₁₂H₂₈N₂O₉
IUPAC Name(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Standard InChIInChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1
Standard InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Physical StateSolid

Physical and Chemical Properties

The physical and chemical properties of (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate are crucial for understanding its behavior in various applications and reactions. Although comprehensive data is limited in the available literature, key properties can be identified from the provided information.

This compound exists as a solid at room temperature, which is consistent with many organic salts of similar structure . The tartrate component of the salt likely contributes to its crystallinity and stability in solid form. The presence of hydroxyl groups in the tartrate counterion and the nitrogen atoms in the bipyrrolidine portion give the compound both hydrogen bond donor and acceptor capabilities, which influence its solubility characteristics and interactions with other molecules.

Applications in Research and Industry

Role in Asymmetric Synthesis

In asymmetric synthesis, (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate and related compounds serve as valuable chiral auxiliaries or ligands. These compounds facilitate the production of enantiomerically pure compounds, which is particularly crucial in pharmaceutical development where the biological activity of different enantiomers can vary significantly. The well-defined stereochemistry of this compound allows it to create chiral environments during reactions, thereby promoting the formation of one stereoisomer over others.

The bipyrrolidine component, with its two stereogenic centers in specific configurations, can coordinate to metals or interact with reactants in ways that favor specific approach trajectories. This stereochemical control is the foundation of its utility in enantioselective synthesis. By creating a chiral environment around reaction centers, these compounds help guide the formation of new stereogenic centers with predictable configurations.

Catalytic Applications

Chiral bipyrrolidine derivatives exhibit significant utility as ligands in catalytic reactions, enhancing both reaction rates and stereoselectivity. They can form complexes with various transition metals, creating catalysts that facilitate transformations such as asymmetric hydrogenation, aldol reactions, and Michael additions with high enantioselectivity. The nitrogen atoms in the bipyrrolidine structure serve as excellent coordination points for metals, while the chiral backbone creates an asymmetric environment around the metal center.

The tartrate counterion in this particular salt might also play a role in modifying the solubility, crystallinity, and even reactivity of the bipyrrolidine component. In some cases, the counterion can participate in hydrogen bonding networks that further enhance stereoselectivity in catalytic reactions. The specific pairing of (2S,2'S)-bipyrrolidine with (2S,3S)-tartrate creates a matched chiral system that may offer advantages in certain catalytic applications.

Pharmaceutical Applications

In the pharmaceutical industry, compounds like (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate are valuable for improving the solubility and bioavailability of active pharmaceutical ingredients. The formation of salts is a common strategy to enhance the drug-like properties of biologically active compounds. Additionally, the chiral nature of this compound makes it useful in the development of single-enantiomer drugs, which often exhibit superior safety and efficacy profiles compared to racemic mixtures.

The specific contributions of this compound to pharmaceutical development include:

  • Serving as a chiral resolving agent for racemic pharmaceutical intermediates

  • Acting as a catalyst or catalyst precursor for the synthesis of single-enantiomer drugs

  • Potentially functioning as a salt-forming agent to improve the physicochemical properties of basic drug substances

Material Science Applications

In material science, the unique chemical properties of compounds like (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate are exploited in the development of advanced materials, including specialty polymers and coatings. Chiral compounds can impart specific properties to materials, including optical activity, selective molecular recognition, and unique crystallization behavior.

The stereodefined structure of this compound makes it potentially useful in applications such as:

  • Chiral stationary phases for chromatographic separations

  • Components in sensor technologies that rely on specific molecular recognition

  • Building blocks for supramolecular assemblies with defined three-dimensional architectures

  • Additives in specialty polymers to control material properties

Structural Characteristics and Stereochemistry

The structural characteristics of (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate involve two key components with distinct stereochemical features. The bipyrrolidine portion consists of two pyrrolidine rings connected through their C2 positions, with both of these junction carbon atoms having the S absolute configuration. This creates a chiral diamine with C2 symmetry, which is particularly valuable in asymmetric applications.

The tartrate counterion ((2S,3S)-2,3-dihydroxysuccinate) contains two stereogenic centers, both with the S configuration. The presence of two carboxylic acid groups allows for salt formation with the basic nitrogen atoms of the bipyrrolidine. Additionally, the two hydroxyl groups on the tartrate can participate in hydrogen bonding, which influences the compound's physical properties and potentially its reactivity in certain applications.

The combination of these two chiral components creates a salt with multiple stereogenic centers, all with defined absolute configurations. This stereochemical purity is essential for the compound's applications in asymmetric synthesis and chiral recognition. The spatial arrangement of the functional groups creates specific three-dimensional environments that can interact selectively with other chiral molecules or create asymmetric reaction environments when used as catalysts or ligands.

Comparative Analysis with Related Compounds

To better understand the significance of (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate, it is valuable to compare it with related compounds that share structural features or functional roles. Closely related compounds include other stereoisomers of 2,2'-bipyrrolidine, such as the (2R,2'R) enantiomer mentioned in search result , as well as different salt forms using alternative counterions to tartrate.

Different stereoisomers of the bipyrrolidine backbone would be expected to promote the formation of opposite enantiomers when used as catalysts or chiral auxiliaries. The choice between (2S,2'S) and (2R,2'R) configurations would typically depend on which enantiomer of the product is desired in a specific synthetic application.

Alternative counterions to tartrate might include other chiral acids such as camphorsulfonic acid or mandelic acid, as well as achiral acids like hydrochloride or sulfate. The choice of counterion can significantly affect properties such as:

  • Crystallinity and ease of purification

  • Solubility in various solvents

  • Hygroscopicity and stability to atmospheric conditions

  • Compatibility with specific reaction conditions

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